molecular formula C5H7BrF2 B13625170 rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis

Katalognummer: B13625170
Molekulargewicht: 185.01 g/mol
InChI-Schlüssel: CDVSLVDEMWPPHB-QWWZWVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a difluoromethylated alkene with a bromomethylating agent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted cyclopropanes with various functional groups.

    Oxidation: Formation of cyclopropane alcohols or ketones.

    Reduction: Formation of partially or fully hydrogenated cyclopropanes.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane,cis
  • rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane,cis
  • rac-(1R,2S)-1-(bromomethyl)-2-(fluoromethyl)cyclopropane,cis

Uniqueness

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is unique due to the specific combination of bromomethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C5H7BrF2

Molekulargewicht

185.01 g/mol

IUPAC-Name

(1S,2R)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane

InChI

InChI=1S/C5H7BrF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1

InChI-Schlüssel

CDVSLVDEMWPPHB-QWWZWVQMSA-N

Isomerische SMILES

C1[C@@H]([C@@H]1C(F)F)CBr

Kanonische SMILES

C1C(C1C(F)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.